8-Hydroxycoumarin
Overview
Description
8-Hydroxycoumarin is an intermediate in the microbial transformation of quinolone . It has a molecular weight of 162.14 and a chemical formula of C9H6O3 .
Synthesis Analysis
8-Hydroxycoumarin can be synthesized through various methods. One such method involves the condensation reaction between substituted aldehydes, 4-hydroxycoumarin, and ammonium acetate under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 8-Hydroxycoumarin consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 . The 1H-NMR and 13C-NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
8-Hydroxycoumarin can participate in various chemical reactions. For instance, it can be used in the synthesis of coumarin-fused heterocycles . It can also react with Al3+ based on docking scores .
Physical And Chemical Properties Analysis
8-Hydroxycoumarin has a density of 1.4±0.1 g/cm3, a boiling point of 361.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also exhibits unique photophysical properties depending on the fused coumarin ring systems .
Scientific Research Applications
Cancer Treatment and Cellular Mechanisms
Disorganization of Actin Cytoskeleton in Melanoma Cells
4-Hydroxycoumarin disorganized the actin cytoskeleton in melanoma cells, impacting cell adhesion and motility, suggesting potential as an adjuvant therapy for melanoma (Velasco-Velázquez et al., 2003).
Apoptosis Induction in Leukemic Cells
Hydroxycoumarins, specifically dihydroxylated coumarins like 7,8-dihydroxy-coumarin, induced apoptosis in leukemic cells, highlighting their potential in hematological malignancy treatments (Riveiro et al., 2008).
Design of Novel Anticancer Drugs
Novel coumarin derivatives have been designed, showing potential as pancreatic cancer inhibitors. Modifications at the 8th position of 4-methyl-7-hydroxycoumarin enhanced anti-tumor activity (Manidhar et al., 2013).
Estrogen Receptor Down-Regulators
7-Hydroxycoumarin was investigated as a potential selective estrogen receptor down-regulator, with implications for treating estrogen receptor-positive cancers (Degorce et al., 2015).
Anti-HIV Activity
Certain 4-hydroxycoumarin derivatives demonstrated effects on HIV replication in infected cells, indicating a potential application in HIV treatment (Raleva et al., 2005).
Cytostatic and Cytotoxic Effects
8-Nitro-7-hydroxycoumarin showed both cytostatic and cytotoxic effects on various cell lines, altering cell cycle progression and DNA synthesis (Egan et al., 1997).
Antibacterial and Antifungal Applications
Antibacterial Activity Against Ralstonia solanacearum
Hydroxycoumarins demonstrated significant antibacterial activity against this phytopathogen, suggesting their potential in controlling plant bacterial wilt (Yang et al., 2016).
Biomedical Applications as Fungal Metabolites
4-Hydroxycoumarins, produced from coumarin, have been applied in treating various medical conditions like cardiac disease and thrombophlebitis, showing their versatility as sustainable agents (Kaur et al., 2020).
Other Therapeutic Applications
Anti-inflammatory Activity in Colitis
Coumarin and 4-hydroxycoumarin showed significant anti-inflammatory activity in an experimental model of colitis, suggesting their potential use in inflammatory bowel disease treatments (Luchini et al., 2008).
Adenosine Receptor Antagonists
8-Substituted 3-arylcoumarins, including 8-hydroxycoumarin, were identified as selective adenosine receptor antagonists, indicating potential in developing multifunctional drugs for various diseases (Matos et al., 2019).
Safety And Hazards
Future Directions
8-Hydroxycoumarin and its derivatives have shown promising results in various fields, including medicinal chemistry. For instance, it has been used as an efficient turn-on fluorescent chemosensor . Furthermore, coumarin-based hybrid compounds have been designed and synthesized as a new strategy in the field of medicinal chemistry .
properties
IUPAC Name |
8-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTUTXWBBUARQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873761 | |
Record name | 8-Hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxycoumarin | |
CAS RN |
2442-31-1 | |
Record name | 8-Hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854P936B10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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